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Compound of Interest |

Compound Name: 2-Allyl-2-methyl-1,3-propanediol
CAS No.: 25462-37-7
Cat. No.: B144170
- 7

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-alcohol widely utilized as a
biological buffer, pharmaceutical intermediate, and surfactant precursor. While often
categorized simply as a "buffer," its physical chemistry reveals complex thermal behaviors—
including solid-solid phase transitions and supercooling capabilities—that are critical for
formulation stability and processing.

This guide provides a definitive analysis of AMPD’s physical characteristics, with a specific
focus on its melting point, thermal stability profiles, and practical applications in drug
development. It moves beyond basic datasheets to explain the causality between its molecular
structure and its macroscopic behavior.

Chemical Identity & Structural Analysis

AMPD belongs to the class of neo-structured amino alcohols. Its steric hindrance, provided by
the central methyl group, contributes to its oxidative stability and unique buffering kinetics.

Table 1: Core Chemical Specifications
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Parameter Specification Notes

2-Amino-2-methylpropane-1,3-

IUPAC Name i
diol
Common Acronym AMPD Also known as Ammediol
CAS Number 115-69-5
Molecular Formula CsH11NO:2
Molecular Weight 105.14 g/mol
Effective buffering range: pH
pKa (at 25°C) 8.80
7.8-9.7
. ) Requires storage under
Hygroscopicity High

desiccant

Physical Characteristics
Appearance and Morphology

In its standard commercial form, AMPD appears as a white to off-white crystalline solid.
However, its morphology is dynamic.

o Crystalline Structure: AMPD tends to form a plastic crystal phase at elevated temperatures
before melting.

e Odor: Mild, amine-like odor.

Solubility Profile

AMPD exhibits high solubility in polar solvents due to its two hydroxyl groups and primary
amine, which facilitate extensive hydrogen bonding.

e Water: Highly soluble (>250 g/100 mL at 20°C).
e Alcohols: Soluble in ethanol and methanol.

e Non-polar Solvents: Poorly soluble in hexane or mineral oil.
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Formulation Insight: The high aqueous solubility combined with a pKa of 8.8 makes AMPD an
excellent choice for buffering alkaline protein formulations where phosphate buffers might

precipitate cationic additives.

Thermal Analysis: Melting Point & Phase Transitions

This section corrects common misconceptions by distinguishing between the solid-solid
transition and the true melting point.

The Melting Point

» Standard Melting Range:109°C — 111°C (High Purity)

o Commercial Grade Range: 100°C — 111°C (Broader range indicates moisture content or
impurities).

Advanced Thermal Behavior (Expert Insight)

AMPD is not a simple solid. It behaves as a Plastic Crystal (Orientationally Disordered Crystal).

e Solid-Solid Phase Transition (~87°C / 360 K): Before reaching its true melting point, AMPD
undergoes an endothermic transition from a rigid ordered crystalline phase (

-phase) to a plastic crystalline phase (
-phase). In this state, the molecules retain their lattice positions but rotate freely.

o Implication: DSC analysis will show a peak around 87°C. Do not confuse this with the
melting point.

e Supercooling Capability: AMPD exhibits significant supercooling.[1] Upon cooling from the
melt, it may not immediately recrystallize at 109°C, instead remaining in a supercooled liquid
or amorphous state down to significantly lower temperatures before crystallizing.

o Implication: In hot-melt extrusion or spray-drying processes, AMPD may remain
amorphous longer than expected, affecting the physical stability of the final dosage form.

e Thermal Stability (TGA):
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o Degradation Onset: Stable up to ~150°C.
o Boiling Point: 151-152°C at 10 mmHg.

o Note: Mass loss below 100°C in TGA usually indicates adsorbed moisture, not
degradation.

Applications in Drug Development
Biological Buffering

AMPD is a "Good's Buffer" alternative.[2] It is structurally similar to Tris but with a different pKa
(8.8 vs 8.1 for Tris), making it superior for assays requiring a slightly more alkaline environment
(pH 8.5-9.5), such as alkaline phosphatase stabilization.

Intermediate Synthesis

The hydroxyl groups are chemically versatile, allowing AMPD to serve as a scaffold for:

o Oxazolidines: Reaction with aldehydes yields oxazolidines, used as antimicrobial agents or
prodrug linkers.

o Surfactants: Esterification of the hydroxyls creates non-ionic surfactants for lipid-based drug
delivery systems (LBDDS).

Experimental Protocols
Protocol A: Precise Melting Point Determination (DSC
Method)

Standard capillary methods may be subjective due to the plastic phase transition. DSC is the
validation standard.

o Sample Prep: Weigh 3-5 mg of dried AMPD into a hermetically sealed aluminum pan.
(Drying at 40°C under vacuum for 4 hours is critical to remove hygroscopic water).

o Equilibration: Equilibrate at 25°C.

e Ramp: Heat at 5°C/min to 130°C.
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e Analysis:
o Look for a minor endotherm at ~87°C (Solid-Solid Transition).
o Identify the major sharp endotherm onset at 109°C (Melting Point).

o Validation: Integration of the melting peak should yield a heat of fusion consistent with high
crystallinity. Broadening indicates impurity.

Protocol B: Solubility & pH Profiling

o Preparation: Prepare a 0.1 M solution (1.05 g in 100 mL deionized water).
o Measurement: Measure pH at 25°C. Target range: 10.5 — 11.5 (highly alkaline).
e Adjustment: Titrate with 1.0 N HCI to reach the buffering plateau (pH 8.8).

e Observation: The solution should remain clear. Haze indicates carbonate formation (CO2
absorption) or impurities.

Visualizations
Figure 1: AMPD Physical Property Logic Flow

This diagram illustrates how molecular structure dictates physical properties and subsequent
applications.
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Click to download full resolution via product page

Caption: Causal relationship between AMPD's hindered amine structure, its unique
thermal/solubility profile, and downstream pharmaceutical applications.

Figure 2: Thermal Analysis Workflow (DSCITGA)

Decision tree for interpreting thermal data of AMPD.
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Caption: Step-by-step logic for validating AMPD purity and identity using thermal analysis
(TGA/DSC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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